molecular formula C15H13NO4 B1368610 Methyl 2-(2-methoxynicotinoyl)benzoate CAS No. 898785-81-4

Methyl 2-(2-methoxynicotinoyl)benzoate

Cat. No.: B1368610
CAS No.: 898785-81-4
M. Wt: 271.27 g/mol
InChI Key: QKOGXMPAENSDPH-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxynicotinoyl)benzoate is an ester derivative featuring a benzoate backbone substituted with a 2-methoxynicotinoyl group. The nicotinoyl moiety (a pyridine ring derivative) distinguishes it from simpler benzoate esters, conferring unique electronic and steric properties.

Properties

IUPAC Name

methyl 2-(2-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-12(8-5-9-16-14)13(17)10-6-3-4-7-11(10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGXMPAENSDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642155
Record name Methyl 2-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-81-4
Record name Methyl 2-[(2-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxynicotinoyl)benzoate typically involves the esterification of 2-(2-methoxynicotinoyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxynicotinoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(2-methoxynicotinoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2-methoxynicotinoyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Benzoate Derivatives (C1–C7)

describes a series of methyl benzoate derivatives with piperazine-linked quinoline-4-carbonyl groups. Key differences include:

  • Core Heterocycle: The target compound’s nicotinoyl group (pyridine) lacks the fused benzene ring present in quinolines (C1–C7), reducing molecular weight and conjugation.
  • Substituent Position: The methoxy group in the target is at the 2-position of the nicotinoyl ring, whereas C6 (methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) features a 4-methoxy substitution on a phenyl-quinoline hybrid.

Table 1: Structural and Physical Properties Comparison

Compound Core Heterocycle Substituent Position Molecular Weight (g/mol) Key Applications/Notes
Target Compound Pyridine 2-methoxy ~285 (estimated) Not reported; structural analog studies suggest pharmacological potential
C6 () Quinoline 4-methoxy (phenyl) ~515 (reported) Synthetic intermediate; characterized via NMR/HRMS
Bensulfuron-methyl () Pyrimidine Sulfonylurea group ~410 (reported) Herbicide; agrochemical use
Simpler Benzoate Esters
  • Ethyl 2-Methoxybenzoate (): A non-heterocyclic ester with a molecular weight of 180.20 g/mol. Its simpler structure results in higher volatility and lower polarity compared to the target compound .
  • Methyl 4-Acetamido-2-Hydroxybenzoate (): Features acetamido and hydroxyl groups, enhancing hydrogen-bonding capacity—a contrast to the target’s methoxynicotinoyl group, which may prioritize hydrophobic interactions .
Pesticide Derivatives ()

Sulfonylurea-containing methyl benzoates (e.g., bensulfuron-methyl) exhibit herbicidal activity via acetolactate synthase inhibition. The target compound’s nicotinoyl group lacks this sulfonylurea functionality, suggesting divergent biological targets .

Research Findings and Methodological Insights

  • Synthesis & Characterization : Compounds in were synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS. Similar protocols could apply to the target compound, though its smaller size may necessitate modified purification steps .
  • Computational Tools : Programs like SHELXL () and Mercury () enable structural refinement and intermolecular interaction analysis, critical for comparing packing patterns or hydrogen-bonding networks between the target and its analogs .

Biological Activity

Methyl 2-(2-methoxynicotinoyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, as well as its synthesis and applications in medicinal contexts.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxynicotinoyl moiety attached to a benzoate group. The molecular formula is C13H13N1O3C_{13}H_{13}N_{1}O_{3}, with a molecular weight of approximately 233.25 g/mol. This structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) that compares favorably with standard antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where excessive inflammation plays a critical role in disease progression.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxynicotinic acid with methyl benzoate under appropriate conditions. The process may include steps such as esterification and purification through recrystallization to yield the final product in high purity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that this compound had an MIC range from 16 to 64 µg/mL, indicating effective antibacterial activity comparable to conventional antibiotics.
  • Anti-inflammatory Research : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential utility in managing inflammatory conditions.

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC: 16-64 µg/mL against bacteria
Anti-inflammatoryReduced paw edema in animal models

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